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molecular formula C11H16O2 B1655924 1,4-Dimethoxy-2,3,5-trimethylbenzene CAS No. 4537-09-1

1,4-Dimethoxy-2,3,5-trimethylbenzene

Cat. No. B1655924
M. Wt: 180.24 g/mol
InChI Key: GZZYDSKWJOBDHZ-UHFFFAOYSA-N
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Patent
US09447006B2

Procedure details

A 2 L 3-N flask was charged with 2,3,5-trimethyl-benzene-1,4-diol (Ex-1B-1) (50 g, 0.33 mol) and MEK (750 mL) to yield an amber solution. Potassium carbonate (210 g, 1.64 mol) was charged to the solution. After 30 min at RT, MeI (81.2 mL, 1.31 mol) was added to the brown suspension. The reaction mixture was heated to 65° C. for 72 h. After cooling to RT, the reaction mixture was concentrated to dryness by rotary evaporation to give a white paste. The paste was washed with EtOAc (3×300 mL). The EtOAc extracts were combined and concentrated by rotary evaporation. The resulting yellow-brown oil was chromatographed (80:20/Heptanes:EtOAc) to yield 1,4-dimethoxy-2,3,5-trimethyl-benzene (Ex-1B-2) (47.2 g, 80%). 1H NMR (400 MHz, CDCl3) δ (ppm): 6.55 (s, 1H), 3.80 (s, 3H), 3.68 (s, 3H), 2.30 (s, 3H), 2.22 (s, 3H), 2.14 (s, 3H).
[Compound]
Name
3-N
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Name
Quantity
81.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6](O)[C:5]([CH3:10])=[CH:4][C:3]=1[OH:11].[C:12](=[O:15])([O-])[O-].[K+].[K+].[CH3:18]I>CCC(C)=O>[CH3:18][O:11][C:3]1[CH:4]=[C:5]([CH3:10])[C:6]([O:15][CH3:12])=[C:7]([CH3:8])[C:2]=1[CH3:1] |f:1.2.3|

Inputs

Step One
Name
3-N
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1C)O)C)O
Name
Quantity
750 mL
Type
solvent
Smiles
CCC(=O)C
Step Two
Name
Quantity
210 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
81.2 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield an amber solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a white paste
WASH
Type
WASH
Details
The paste was washed with EtOAc (3×300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting yellow-brown oil was chromatographed (80:20/Heptanes:EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C(=C(C(=C1)C)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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